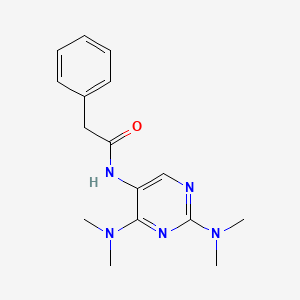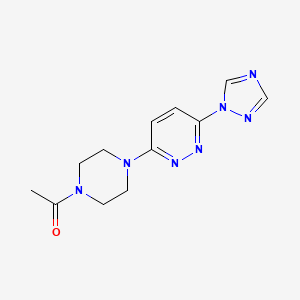![molecular formula C23H21N3O3S2 B2634967 N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 941986-94-3](/img/structure/B2634967.png)
N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
N-(phenylsulfonyl)acetamide derivatives, which include compounds similar to N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, have shown promise in antimalarial and antiviral research. A study highlighted the synthesis of such derivatives and their in vitro antimalarial activity, also exploring their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These compounds, particularly Sulphonamide 6a, demonstrated excellent antimalarial activity with selectivity due to the presence of a quinoxaline moiety. Furthermore, molecular docking studies revealed these compounds' potential against SARS-CoV-2 main protease and spike glycoprotein, suggesting a role in COVID-19 drug research (Fahim & Ismael, 2021).
Synthetic Methodology and Drug Design
The compound has been involved in various synthetic methodologies for creating biologically potent derivatives. For instance, research has demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation, highlighting a metal-free approach, broad substrate scope, and efficient product purification procedures (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016). Additionally, the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted derivatives inspired by marine topsentines and nortopsentines was reported, using microwave-assisted synthesis (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).
Anticancer and Antimicrobial Activity
Research has also investigated the compound's potential in anticancer and antimicrobial applications. For instance, a study explored the synthesis and quantum calculations of novel sulphonamide derivatives, including derivatives with benzo[d]thiazol-2-ylthio moieties, for antimicrobial activity (Fahim & Ismael, 2019). Additionally, Co(II) complexes of related compounds demonstrated fluorescence properties and potential in vitro cytotoxicity studies in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Fluorescence and Analytical Applications
The compound and its derivatives have been utilized in fluorescence and analytical applications. For example, the synthesis of fluorescent iron ions(III) probes based on 2-(4-aminophenyl)benzo[d]thiazole and 2-picolylamine derivatives showed selectivity in recognizing iron ions, demonstrating potential in analytical chemistry (Wei, 2012).
Photoluminescence and Electrochemical Applications
In the field of photoluminescence and electrochemical cells, studies have reported on the synthesis and characterization of cyclometalated iridium(III) complexes with N-(pyridin-2-yl)benzo[d]thiazole derivatives, exhibiting efficient red emission and use in light-emitting electrochemical cells (Ertl et al., 2017).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c27-22(14-8-16-31(28,29)19-10-2-1-3-11-19)26(17-18-9-6-7-15-24-18)23-25-20-12-4-5-13-21(20)30-23/h1-7,9-13,15H,8,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICYCUMQTTWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2634884.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)







![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)
